8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a fused imidazole-purine scaffold. Key structural features include:
- 8-(2-Methoxyphenyl) substitution: Aromatic substitution at position 8, which is common in ligands targeting serotonin and dopamine receptors .
- 1,7-Dimethyl groups: Methyl groups at positions 1 and 7 enhance metabolic stability and influence receptor binding selectivity .
- 3-(2-Morpholinoethyl) side chain: The morpholine moiety improves solubility and modulates interactions with phosphodiesterases (PDEs) and kinases .
Properties
IUPAC Name |
6-(2-methoxyphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-15-14-27-18-19(23-21(27)28(15)16-6-4-5-7-17(16)31-3)24(2)22(30)26(20(18)29)9-8-25-10-12-32-13-11-25/h4-7,14H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLQSKUVCKENPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCN5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a methoxyphenyl group and a morpholinoethyl group in its structure suggests that it may interact with its targets through hydrogen bonding, pi-stacking, or other non-covalent interactions.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by F3235-1259. Compounds with similar structures have been shown to interact with various biochemical pathways, including those involved in cell signaling, protein synthesis, and metabolic processes.
Pharmacokinetics
The presence of polar groups in its structure suggests that it may have a reasonable balance between hydrophilic and lipophilic properties, which is important for absorption and distribution.
Result of Action
Based on its structure, it may have potential effects on cell signaling, protein synthesis, and metabolic processes.
Action Environment
The action, efficacy, and stability of F3235-1259 are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the stability of the urea linkage in its structure under acidic, alkaline, and aqueous conditions is an additional advantage for such a compound.
Biological Activity
The compound 8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazo[2,1-f]purine class of compounds. This class has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and data.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₅N₅O₃
- Molecular Weight : 373.45 g/mol
- CAS Number : 896300-47-3
The structure of the compound features an imidazo[2,1-f]purine core with substituents that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain protein kinases, which play crucial roles in cell proliferation and survival.
Antiproliferative Activity
Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 13.3 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.5 | Inhibition of DNA synthesis |
These results indicate a promising potential for the compound as an anticancer agent.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression:
- Xanthine Oxidase Inhibition : Exhibited significant inhibition with an IC50 value of 24.3 μM.
- Histone Deacetylase (HDAC) Inhibition : Demonstrated potent HDAC inhibitory activity, which is crucial for regulating gene expression related to cancer cell growth.
Study on MCF-7 Cells
In a detailed study involving MCF-7 breast cancer cells, the compound was shown to induce apoptosis through the activation of caspase pathways. The study highlighted that treatment with the compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Study on A549 Cells
Another study focused on A549 lung cancer cells demonstrated that the compound caused cell cycle arrest at the G2/M phase. This was accompanied by upregulation of cyclin-dependent kinase inhibitors, indicating a mechanism that halts cell division.
Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of this compound suggests favorable absorption characteristics with moderate bioavailability. Studies indicate it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Differences
Key Findings from Comparative Analysis:
Substitution at Position 8 :
- Aromatic groups (e.g., 2-methoxyphenyl, phenethyl) : Enhance receptor binding (5-HT7, D2) but reduce PDE inhibition .
- Alkyl chains (e.g., butyl) : Increase lipophilicity but decrease solubility and target selectivity .
Position 7 Modifications: Electron-withdrawing groups (e.g., p-cyanophenyl): Improve kinase inhibition (e.g., FLT3) but reduce PDE potency . Hydroxyphenyl groups: Enhance solubility and kinase selectivity via polar interactions .
Morpholinoethyl vs. Other Side Chains: The morpholinoethyl group in the target compound likely balances solubility and PDE/receptor interactions better than hydrophobic (phenethyl) or rigid (dihydroisoquinolinyl) substituents .
Structure–Activity Relationship (SAR) Insights
- 5-HT/D2 Receptor Binding : The 2-methoxyphenyl group at position 8 is critical for 5-HT1A and D2 affinity, as seen in Compound 5 (Ki = 18 nM for D2) . Removal of this group (e.g., in Compound 46) abolishes receptor activity .
- PDE Inhibition: The morpholinoethyl side chain mimics cyclic nucleotide substrates, enabling PDE4B/PDE10A inhibition (IC50 < 100 nM in analogs) . Bulky substituents (e.g., dihydroisoquinolinyl) reduce PDE potency due to steric hindrance .
- Kinase Selectivity : Polar groups at position 7 (e.g., 4'-hydroxyphenyl in Compound 65) enable hydrogen bonding with kinase ATP pockets, improving selectivity over off-target enzymes .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-imidazo[2,1-f]purine-2,4-dione?
- Methodological Answer : Synthesis involves multi-step reactions, starting with the imidazo[2,1-f]purine core. Critical steps include regioselective introduction of the 2-methoxyphenyl and morpholinoethyl groups. For example, nucleophilic substitution or Buchwald–Hartwig amination may be used to attach the morpholinoethyl moiety . Challenges include maintaining purity during alkylation and avoiding side reactions due to steric hindrance from the methoxyphenyl group. Optimizing reaction conditions (e.g., anhydrous solvents like DMF, temperatures ≤ 80°C) is essential to improve yields .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected m/z ~470–480 Da).
- X-ray crystallography (if crystals are obtainable) for definitive 3D structural elucidation .
- Cross-referencing with computational models (e.g., DFT calculations) can validate spectral data .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 7.4). The methoxyphenyl group enhances lipophilicity, but the morpholinoethyl substituent may improve aqueous solubility via hydrogen bonding .
- Stability : Conduct accelerated stability studies under varying pH (3–9), temperatures (4°C, 25°C), and light exposure. Monitor degradation via HPLC at 24/48/72-hour intervals .
Advanced Research Questions
Q. How do substituents (2-methoxyphenyl vs. 4-ethylphenyl) impact biological activity in imidazo[2,1-f]purine derivatives?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with substituted phenyl groups and test against target enzymes (e.g., kinases, phosphodiesterases). For example, the 2-methoxyphenyl group may enhance π-π stacking in hydrophobic binding pockets, while bulkier groups (e.g., 4-ethylphenyl) could reduce affinity due to steric clashes .
- Computational Docking : Use software like AutoDock Vina to simulate binding interactions with protein targets (e.g., PDB: 3NYX for kinase inhibition). Compare binding energies (ΔG) to rank substituent efficacy .
Q. What experimental strategies resolve contradictory data on this compound’s enzyme inhibition potency?
- Methodological Answer :
- Assay Standardization : Ensure consistent enzyme concentrations (e.g., 10 nM), substrate Km values, and ATP levels (for kinases). Discrepancies may arise from variations in assay conditions (e.g., ionic strength, cofactors) .
- Orthogonal Validation : Confirm inhibitory activity via SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., Western blotting for downstream phosphorylation) .
Q. How can researchers optimize the synthetic route for scalability without compromising yield?
- Methodological Answer :
- Flow Chemistry : Transition from batch to continuous flow synthesis to enhance reproducibility and reduce reaction times for steps like alkylation or cyclization .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) for coupling reactions. For example, XPhos ligands may reduce catalyst loading by 50% while maintaining >90% yield .
Data Contradiction Analysis
Q. Why do studies report varying IC₅₀ values for this compound’s kinase inhibition?
- Methodological Answer :
- Source of Variability : Differences in kinase isoforms or mutation status (e.g., wild-type vs. T315I BCR-ABL). Validate using isogenic cell lines expressing specific kinase variants .
- ATP Competition : IC₅₀ shifts may occur due to high ATP concentrations in assays. Repeat experiments with ATP levels adjusted to physiological conditions (1–10 mM) .
Research Design Considerations
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?
- Methodological Answer :
- Rodent Models : Administer via oral gavage (10–50 mg/kg) or IV (5 mg/kg). Collect plasma at 0.5/1/2/4/8/24 hours post-dose. LC-MS/MS quantifies parent compound and metabolites (e.g., morpholinoethyl cleavage products) .
- Tissue Distribution : Use radiolabeled analogs (³H or ¹⁴C) to assess penetration into target tissues (e.g., brain, liver) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
